molecular formula C13H20O B12680111 1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one CAS No. 84824-81-7

1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one

Cat. No.: B12680111
CAS No.: 84824-81-7
M. Wt: 192.30 g/mol
InChI Key: RPBGCXLSUJNODQ-AATRIKPKSA-N
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Description

1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one is an organic compound that belongs to the class of cyclohexenes This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 4,6,6-trimethylcyclohexanone with crotonaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the butenone side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the butenone side chain to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the cyclohexene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one
  • 1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-propen-1-one

Uniqueness

1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a butenone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications and studies.

Properties

CAS No.

84824-81-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(E)-1-(4,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H20O/c1-5-6-12(14)11-8-7-10(2)9-13(11,3)4/h5-7,11H,8-9H2,1-4H3/b6-5+

InChI Key

RPBGCXLSUJNODQ-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(=O)C1CC=C(CC1(C)C)C

Canonical SMILES

CC=CC(=O)C1CC=C(CC1(C)C)C

Origin of Product

United States

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